molecular formula C24H16BrN5O4S B12017715 4-((2-(2-Oxo-2-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)acetyl)hydrazono)methyl)phenyl 2-bromobenzoate CAS No. 767310-54-3

4-((2-(2-Oxo-2-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)acetyl)hydrazono)methyl)phenyl 2-bromobenzoate

Cat. No.: B12017715
CAS No.: 767310-54-3
M. Wt: 550.4 g/mol
InChI Key: OKXAJBVVXIFQIL-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring:

  • A 1,3,4-thiadiazole core substituted with a phenyl group at position 3.
  • An acetylhydrazone linkage (-NH-N=C-O) connecting the thiadiazole-2-ylamino group to a phenyl ring.
  • A 2-bromobenzoate ester attached to the phenyl ring via a methylene bridge.

Properties

CAS No.

767310-54-3

Molecular Formula

C24H16BrN5O4S

Molecular Weight

550.4 g/mol

IUPAC Name

[4-[(E)-[[2-oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C24H16BrN5O4S/c25-19-9-5-4-8-18(19)23(33)34-17-12-10-15(11-13-17)14-26-28-21(32)20(31)27-24-30-29-22(35-24)16-6-2-1-3-7-16/h1-14H,(H,28,32)(H,27,30,31)/b26-14+

InChI Key

OKXAJBVVXIFQIL-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br

Origin of Product

United States

Chemical Reactions Analysis

SALOR-INT L459615-1EA undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

The compound's structure suggests significant potential as an anticancer agent, particularly due to the presence of the 1,3,4-thiadiazole moiety, which has been widely studied for its cytotoxic properties. Research indicates that derivatives of 1,3,4-thiadiazole exhibit promising anticancer activity against various cancer cell lines:

  • Cytotoxicity : Studies have shown that compounds containing the 1,3,4-thiadiazole scaffold can inhibit the growth of human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). For instance, certain derivatives demonstrated IC50 values as low as 0.28 μg/mL against MCF-7 cells, indicating potent cytotoxic effects .
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Mechanistic studies have suggested that they may interact with tubulin and other cellular targets involved in cell proliferation and survival .

Antimicrobial Properties

The compound also shows promise in antimicrobial applications. The thiadiazole ring has been associated with various biological activities, including antibacterial and antifungal effects:

  • Broad-Spectrum Activity : Research indicates that derivatives of thiadiazole can exhibit activity against a range of pathogens. For example, certain compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Potential for Drug Development : Given the rising incidence of antibiotic resistance, compounds like 4-((2-(2-Oxo-2-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)acetyl)hydrazono)methyl)phenyl 2-bromobenzoate could serve as lead compounds for developing new antimicrobial agents .

Neuroprotective Effects

There is emerging evidence that compounds containing the thiadiazole moiety may possess neuroprotective properties:

  • Antiepileptic Activity : Some derivatives have been tested for their anticonvulsant effects in animal models. For instance, specific thiadiazole derivatives have demonstrated protective effects in seizure models, suggesting potential applications in treating epilepsy .

Structure–Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of such compounds:

  • Modification Studies : Researchers have synthesized various derivatives by modifying substituents on the thiadiazole ring or other parts of the molecule to enhance their biological activities. These studies help identify which modifications lead to improved potency or selectivity against specific targets .

Summary of Research Findings

The following table summarizes key findings related to the applications of 4-((2-(2-Oxo-2-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)acetyl)hydrazono)methyl)phenyl 2-bromobenzoate:

ApplicationTarget/EffectObservations/Results
AnticancerVarious cancer cell linesIC50 values as low as 0.28 μg/mL against MCF-7
AntimicrobialBacterial pathogensEffective against Staphylococcus aureus
NeuroprotectiveSeizure modelsProtective effects observed
Structure–Activity RelationshipVarious derivatives testedModifications lead to enhanced activities

Mechanism of Action

The mechanism of action of SALOR-INT L459615-1EA involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to affect various biochemical processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The following table highlights key structural analogs and their features:

Compound Name Structural Features Key Differences from Target Compound References
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Thiazole, triazole, bromophenyl, acetamide Replaces thiadiazole with triazole; lacks hydrazone
2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate Phenacyl 4-bromobenzoate ester Simpler structure; lacks heterocycles and hydrazone
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives (6a-o) Bromophenyl, triazole, thiophene Substitutes thiadiazole with triazole; adds thiophene
2-([5-Phthalimidomethyl]-1,3,5-thiadiazol-2-yl)amino-4-oxo-4-(4-bromophenyl)butanoic acid (13) Thiadiazole, bromophenyl, Michael adduct Includes phthalimide; lacks ester and hydrazone
[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-bromobenzoate Thiazole, bromobenzoate, acetamide Replaces thiadiazole with thiazole; lacks hydrazone

Key Observations :

  • The target compound's 1,3,4-thiadiazole and hydrazone groups distinguish it from most analogs, which often feature triazoles or thiazoles .
  • The 2-bromobenzoate ester is a shared feature with compounds in and , enhancing lipophilicity and steric bulk .
Antimicrobial Activity:
  • Compounds like 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazoles (6a-o) showed moderate to strong activity against S. aureus and E. coli due to bromine's electronegativity and triazole's hydrogen-bonding capacity .
  • The 2-bromobenzoate group in the target compound may enhance membrane permeability, similar to phenacyl esters in .

Data Tables

Table 1: Key Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C)
Target Compound ~550.3 3.8 Not reported
2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate 429.99 4.2 158–160
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole (6a) 373.3 2.9 182–184

Biological Activity

The compound 4-((2-(2-Oxo-2-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)acetyl)hydrazono)methyl)phenyl 2-bromobenzoate is a complex organic molecule that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17H14N4O2S
  • Molecular Weight : 338.4 g/mol
  • CAS Number : 941566-48-9

This compound features a thiadiazole ring , which is integral to many biologically active compounds. The presence of various functional groups contributes to its pharmacological potential.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole structure exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 31.25μg/mL31.25\,\mu g/mL against E. coli and Streptococcus pyogenes, outperforming standard antibiotics like ofloxacin .
Compound TypeTarget BacteriaMIC (μg/mL)Reference
Thiadiazole DerivativeE. coli31.25
Thiadiazole DerivativeS. aureus62.5

Anticancer Activity

The anticancer potential of compounds related to the 1,3,4-thiadiazole scaffold has been extensively studied:

  • Cytotoxic Effects : Various derivatives have shown promising cytotoxicity against multiple cancer cell lines. For example, one study reported IC50 values ranging from 0.740.74 to 10.0μg/mL10.0\,\mu g/mL against colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
Cell LineIC50 (μg/mL)Reference
HCT1163.29
H46010
MCF-70.28

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives are notable:

  • Mechanism of Action : Compounds have been shown to act through mechanisms involving GABAergic pathways and voltage-gated ion channels . In vivo studies demonstrated significant protection rates in seizure models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests.
Test MethodDose (mg/kg)Protection Rate (%)Reference
MES10066.67
PTZ10080

Preparation Methods

Solid-Phase Reaction with Thiosemicarbazide

The thiadiazole core is synthesized via a solvent-free solid-phase reaction between thiosemicarbazide and aromatic carboxylic acid (e.g., benzoic acid derivatives) in the presence of phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) .

ReagentsMolar Ratio (A:B:C)ConditionsYieldSource
Thiosemicarbazide, benzoic acid, PCl₅1:1.2:1.2Room temperature, grinding for 5–15 min>91%
Thiosemicarbazide, substituted aryl acid, POCl₃1:1.2:1.2Room temperature, grinding for 5–15 min>94%

Mechanism :

  • Cyclization : Thiosemicarbazide reacts with aromatic acid to form a thiadiazole ring.

  • Amination : The resulting compound undergoes nucleophilic substitution to introduce the 2-amino group.

Acetylhydrazine Formation and Hydrazone Linkage

Acetylation of Thiadiazol-2-ylamine

The amine group is acetylated using acetyl chloride or acetic anhydride to form N-acetylthiadiazol-2-amine . This intermediate is then reacted with ethyl chloroacetate or methyl acetoacetate to generate the hydrazine-acetyl precursor.

Example Reaction :

Hydrazone Condensation

The acetylhydrazine intermediate undergoes Schiff base formation with 4-formylphenyl 2-bromobenzoate or analogous aldehydes under mild acidic conditions.

ReagentsConditionsYieldSource
Acetylhydrazine, 4-formylphenyl 2-bromobenzoateEthanol, H₂SO₄ (catalytic), reflux70–85%

Bromobenzoate Ester Synthesis

Bromination of Benzoate Esters

The 2-bromobenzoate moiety is introduced via electrophilic bromination or radical bromination . A efficient method involves brominating 4-formylphenyl methyl benzoate using Br₂/H₂O₂ in a solvent like dichloromethane or chloroform at low temperatures.

SubstrateReagentsConditionsYieldSource
4-Formylphenyl methyl benzoateBr₂, H₂O₂, CH₂Cl₂−10°C to 5°C, 1–2 hours94–95%

Optimized Protocol :

  • Solvent : Dichloromethane or chloroform.

  • Temperatures : Strictly controlled between −10°C and 5°C to prevent over-bromination.

  • Workup : Layer separation, drying, and vacuum distillation.

Final Coupling and Purification

Esterification and Hydrazone Linkage

The bromobenzoate ester is coupled with the hydrazone-acetylthiadiazole intermediate via esterification or nucleophilic aromatic substitution , depending on the substrate.

IntermediateCoupling PartnerConditionsYieldSource
Hydrazone-acetylthiadiazole4-((2-Bromobenzoate)phenyl) methyl esterEthanol, HCl (catalytic), reflux76–85%

Purification Techniques

  • Column Chromatography : Silica gel, eluent: ethyl acetate/hexane (1:3).

  • Recrystallization : Ethanol/water or acetonitrile.

Critical Challenges and Solutions

ChallengeSolutionSource
Low solubility during couplingUse polar aprotic solvents (DMF, DMSO)
Over-brominationTemperature control (−10°C to 5°C)
Side reactions in hydrazone formationAcid catalysis (H₂SO₄)

Comparative Analysis of Synthetic Routes

RouteAdvantagesLimitationsSource
Solid-phase thiadiazole synthesisHigh yield (>90%), solvent-freeLimited scalability
Bromination with Br₂/H₂O₂High purity (99.3%), eco-friendlyRequires cryogenic conditions
Acid-catalyzed hydrazone formationBroad substrate toleranceSensitive to water

Q & A

Basic: What are the primary synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with hydrazone formation and subsequent functionalization. A general approach includes:

  • Step 1: Condensation of a substituted benzaldehyde derivative with a hydrazine-containing precursor (e.g., thiosemicarbazide) under reflux in ethanol or DMF-acetic acid mixtures .
  • Step 2: Bromobenzoate esterification using 2-bromobenzoyl chloride under basic conditions (e.g., NaHCO₃) .
  • Optimization Tips:
    • Solvent Choice: Ethanol or DMF-acetic acid mixtures improve solubility and reaction efficiency .
    • Catalysts: Glacial acetic acid (1–5 drops) accelerates hydrazone formation .
    • Reaction Time: Reflux for 2–4 hours ensures completion .
      Data Table:
StepReagents/ConditionsYield RangeKey Characterization (NMR, MS)Reference
1Ethanol, glacial acetic acid, 4h reflux67–75%¹H NMR: δ 7.2–8.5 ppm (aromatic H); MS: m/z 430–492
22-Bromobenzoyl chloride, NaHCO₃70–80%¹H NMR: δ 2.3–2.6 ppm (CH₃); MS: m/z 479–520

Basic: What spectroscopic techniques are critical for structural validation, and how are conflicting data resolved?

Methodological Answer:

  • ¹H NMR: Identifies aromatic protons (δ 7.2–8.5 ppm), hydrazone NH (δ 10.0–12.0 ppm), and ester groups (δ 4.0–4.5 ppm) .
  • MS (Mass Spectrometry): Confirms molecular ion peaks (e.g., m/z 430–492 for similar derivatives) .
  • Resolution of Conflicts:
    • Solvent Effects: DMSO-d₆ can shift NH proton signals; compare with D₂O-exchanged spectra .
    • Impurity Peaks: Use HPLC to isolate pure fractions before analysis .

Advanced: How can computational modeling predict biological activity, and what docking studies are relevant?

Methodological Answer:

  • Target Selection: Focus on enzymes like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase, given the compound’s thiadiazole and bromobenzoate moieties .
  • Software Tools: AutoDock Vina or Schrödinger Suite for docking simulations.
  • Key Parameters:
    • Binding Affinity: Calculate ΔG values (e.g., −8.5 kcal/mol for COX-2) .
    • Pose Analysis: Align the bromobenzoate group in hydrophobic pockets (e.g., 9c in shows a "purple" pose in active sites) .
      Data Table:
Target ProteinDocking Score (ΔG, kcal/mol)Key InteractionsReference
COX-2−8.5Hydrophobic, π-π stacking
DNA Gyrase−7.8H-bond with Thr165

Advanced: How do substituents on the thiadiazole ring influence bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., Br): Enhance antimicrobial activity by increasing electrophilicity .
  • Aromatic Substituents (e.g., phenyl): Improve membrane permeability via lipophilic interactions .
  • Case Study:
    • 3e (): 3-Bromophenyl substituent → 75% yield, MIC = 8 µg/mL against S. aureus .
    • 3i (): 4-Methylphenyl → Reduced activity (MIC = 32 µg/mL), highlighting steric hindrance effects .

Advanced: What strategies mitigate low yields in hydrazone formation?

Methodological Answer:

  • Catalyst Screening: Use p-toluenesulfonic acid (PTSA) instead of acetic acid for faster kinetics .
  • Microwave-Assisted Synthesis: Reduces reaction time from 4h to 30 minutes .
  • Workup Optimization: Precipitate the product at pH 8–9 using NH₄OH to avoid byproducts .

Advanced: How are stability and degradation profiles assessed under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C; monitor via HPLC .
    • Half-Life: ~12 hours for ester hydrolysis .
  • Photodegradation: Expose to UV light (254 nm); bromobenzoate esters degrade via radical pathways .

Advanced: What in vitro assays are suitable for evaluating anticancer potential?

Methodological Answer:

  • MTT Assay: Test against HeLa or MCF-7 cells (IC₅₀ = 15–25 µM for thiadiazole derivatives) .

  • Apoptosis Markers: Measure caspase-3 activation via Western blot .

  • Comparative Data:

    Cell LineIC₅₀ (µM)MechanismReference
    HeLa18.5Caspase-3 activation
    MCF-722.7G0/G1 cell cycle arrest

Advanced: How do crystallography studies inform structural modifications?

Methodological Answer:

  • Crystal Packing Analysis: Reveal intermolecular H-bonds (e.g., N–H···O=C) critical for stability .
  • Torsion Angles: Adjust substituents to optimize planarity (e.g., 2-bromobenzoate dihedral angle = 15.7° in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.